Topological Polar Surface Area: Target Compound vs 3,4-Difluorobenzoyl and 4-Propylbenzoyl Analogs
The target compound (CAS 2034392-08-8) exhibits a computed Topological Polar Surface Area (TPSA) of 84.7 Ų, which is 17.8 Ų higher (26.6% increase) than the 66.9 Ų value shared by both the 3,4-difluorobenzoyl analog (CAS 2034536-79-1) and the 4-propylbenzoyl analog (CAS 2034266-54-9) [1][2][3]. TPSA values above 80 Ų are typically associated with reduced passive membrane permeability but enhanced aqueous solubility, while values below 70 Ų correlate with improved blood-brain barrier penetration.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 84.7 Ų |
| Comparator Or Baseline | 3,4-Difluorobenzoyl analog: 66.9 Ų; 4-Propylbenzoyl analog: 66.9 Ų |
| Quantified Difference | Absolute difference: +17.8 Ų; Relative increase: 26.6% |
| Conditions | Computed property (standard SMILES-based prediction) sourced from kuujia chemical database |
Why This Matters
The significantly higher TPSA of the target compound predicts distinct cellular permeability kinetics, potentially requiring different assay conditions or formulation strategies compared to the more permeable difluoro and propyl analogs.
- [1] Kuujia Chemical Database. Cas no 2034392-08-8 (4-{1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}morpholine-3,5-dione). https://www.kuujia.com/cas-2034392-08-8.html (accessed 2025). View Source
- [2] Kuujia Chemical Database. Cas no 2034536-79-1 (4-[1-(3,4-difluorobenzoyl)piperidin-4-yl]morpholine-3,5-dione). https://www.kuujia.com/cas-2034536-79-1.html (accessed 2025). View Source
- [3] Kuujia Chemical Database. Cas no 2034266-54-9 (4-[1-(4-propylbenzoyl)piperidin-4-yl]morpholine-3,5-dione). https://www.kuujia.com/cas-2034266-54-9.html (accessed 2025). View Source
